AT2 agonist C21 is an agonist of the angiotensin II type 2 (AT2) receptor. It selectively binds to the AT2 receptor over the AT1 receptor (Kis = 0.4 and >10 µM, respectively). AT2 agonist C21 (0.1 µM) induces neurite outgrowth in NG 108-15 cells. It reduces mean arterial blood pressure in anaesthetized spontaneously hypertensive rats (SHRs) when administered at a dose of 0.05 mg/kg. AT2 agonist C21 (0.03 mg/kg) reduces right ventricle hypertrophy and fibrosis, as well as lung interstitial and perivascular fibrosis, in a rat model of pulmonary hypertension induced by monocrotaline (MCT;). It increases survival and reduces neurological deficits in a mouse model of cerebral ischemia induced by middle cerebral artery occlusion (MCAO) when administered at the same dose. AT2 Agonist C21 is the first potent and selective agonist of angiotensin AT2 receptors, preventing endothelial inflammation and leukocyte adhesion in vitro and in vivo. AT2 Agonist C21 prevents cognitive decline after permanent stroke in aged animals-A randomized double- blind pre-clinical study. AT2 Agonist C21 attenuates pulmonary inflammation in a model of acute lung injury. AT2 Agonist C21 attenuates the Progression of Lung Fibrosis and Pulmonary Hypertension in an Experimental Model of Bleomycin-Induced Lung Injury.
Related Compounds
This compound is an angiotensin II type 2 (AT2) receptor agonist also known as C21 or Buloxibutid. It is currently being investigated for the treatment of idiopathic pulmonary fibrosis [, ].
Compound 1: Sodium Nitroprusside (SNP)
Compound Description: Sodium nitroprusside (SNP) is a potent vasodilator that acts by releasing nitric oxide []. Relevance: In the study examining the vascular effects of buloxibutid, SNP was used as a positive control to induce vasodilation and assess the sensitivity of the venous occlusion plethysmography method []. While both compounds induce vasodilation, they achieve this effect through different mechanisms. Buloxibutid acts on the AT2 receptor, whereas SNP acts by directly releasing nitric oxide.
Compound 2: Angiotensin II
Compound Description: Angiotensin II is a peptide hormone that plays a critical role in the renin-angiotensin system (RAS), primarily acting as a vasoconstrictor via the angiotensin II type 1 (AT1) receptor [, ]. Relevance: Buloxibutid, as an AT2 receptor agonist, exerts opposing effects to angiotensin II, particularly in terms of its vascular and inflammatory actions [, , ]. While angiotensin II primarily activates the AT1 receptor leading to vasoconstriction, buloxibutid activates the AT2 receptor, potentially leading to vasodilation and anti-inflammatory effects.
Compound 3: PD123319
Compound Description: PD123319 is a highly selective antagonist of the AT2 receptor [, , , , ]. Relevance: PD123319 is frequently used in conjunction with buloxibutid in research to confirm that the observed effects of buloxibutid are specifically mediated through the AT2 receptor [, , ]. This is crucial for differentiating the actions of buloxibutid from other potential targets.
Compound 4: AVE0991
Compound Description: AVE0991 is a non-peptide agonist of the Mas receptor, a component of the renin-angiotensin system that counteracts some of the effects of angiotensin II []. Relevance: Due to structural similarities between buloxibutid and AVE0991, research was conducted to investigate if buloxibutid might also interact with the Mas receptor []. This highlights the importance of investigating potential off-target effects of drugs, even those considered highly selective.
Compound 5: C38/M132
Compound Description: C38/M132 is an AT2 receptor antagonist structurally related to buloxibutid, differing only in the position of a methylene imidazole side chain []. Relevance: The minor structural alteration in C38/M132 compared to buloxibutid results in a complete switch in its activity from an agonist to an antagonist of the AT2 receptor []. This highlights the crucial role of even minor structural changes in determining the biological activity of a molecule.
Compound 6: U46619
Compound Description: U46619 is a thromboxane A2 (TXA2) analog that acts as a potent vasoconstrictor [, ]. Relevance: Research suggests that buloxibutid may also act as a low-affinity antagonist of the TXA2 receptor, as evidenced by its ability to counteract U46619-induced vasoconstriction and platelet aggregation [, ]. This finding suggests that buloxibutid might exert some of its beneficial effects through multiple mechanisms, including AT2 receptor agonism and TXA2 receptor antagonism.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Antioxidant.Ascorbyl palmitate is an ester formed from ascorbic acid and palmitic acid creating a fat-soluble form of vitamin C. In addition to its use as a source of vitamin C, it is also used as an antioxidant food additive (E number E304). Oral supplements of ascorbyl palmitate are less effective, due to the substance breaking down again into its components before being digested. Ascorbyl palmitate is also marketed as "vitamin C ester.
Ascorbyl palmitate has been shown to exhibit pro-oxidant function (A7931).
(S,S)-asenapine is a 5-chloro-2-methyl-2,3,3a,12b-tetrahydrodibenzo[2,3:6,7]oxepino[4,5-c]pyrrole in which both of the stereocentres have S configuration. It is a conjugate base of a (S,S)-asenapine(1+). It is an enantiomer of a (R,R)-asenapine. Developed by Schering-Plough after its merger with Organon International, asenapine is a sublingually administered, atypical antipsychotic for treatment of schizophrenia and acute mania associated with bipolar disorder. Asenapine also belongs to the dibenzo-oxepino pyrrole class. It is also for severe post-traumatic stress disorder nightmares in soldiers as an off-label use. FDA approved on August 13, 2009. Asenapine is an Atypical Antipsychotic. Asenapine is a second generation (atypical) antipsychotic agent that is taken sublingually and used in the treatment of schizophrenia and manic or mixed episodes associated with bipolar 1 disorder. Asenapine is associated with a low rate of transient and mild serum aminotransferase elevations during therapy but has not been linked to instances of clinically apparent acute liver injury. See also: Asenapine Maleate (has salt form).
Asiatic acid is a pentacyclic triterpenoid that is ursane substituted by a carboxy group at position 28 and hydroxy groups at positions 2, 3 and 23 (the 2alpha,3beta stereoisomer). It is isolated from Symplocos lancifolia and Vateria indica and exhibits anti-angiogenic activity. It has a role as an angiogenesis modulating agent and a metabolite. It is a monocarboxylic acid, a triol and a pentacyclic triterpenoid. It derives from a hydride of an ursane. From Centella asiatica and other plants; shows a variety of bioactivities. Asiatic acid is a natural product found in Ugni molinae, Craibiodendron yunnanense, and other organisms with data available. See also: Holy basil leaf (part of); Lagerstroemia speciosa leaf (part of); Centella asiatica flowering top (part of).
Asimadoline is a proprietary small molecule therapeutic, originally discovered by Merck KGaA of Darmstadt, Germany. Asimadoline was originally developed to treat peripheral pain such as arthritis. Asimadoline is an orally administered agent that acts as a kappa opioid receptor agonist. It has shown encouraging clinical efficacy for the treatment of IBS in a barostat study in IBS patients and has the potential for treating other gastrointestinal diseases.